

In-Depth Technical Guide: 2,4,6-Trichloro-5-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trichloro-5-methylpyrimidine**

Cat. No.: **B154744**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of **2,4,6-trichloro-5-methylpyrimidine**. This compound, a halogenated pyrimidine derivative, serves as a versatile building block in medicinal chemistry and materials science. This document is intended to be a resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering detailed experimental protocols and consolidated data to facilitate its application.

Molecular Structure and Chemical Properties

2,4,6-Trichloro-5-methylpyrimidine is a solid organic compound with the chemical formula $C_5H_3Cl_3N_2$.^{[1][2]} Its structure consists of a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a methyl group at position 5. The presence of multiple reactive chlorine atoms makes it a valuable intermediate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Table 1: Chemical and Physical Properties of **2,4,6-Trichloro-5-methylpyrimidine**

Property	Value	Reference(s)
IUPAC Name	2,4,6-trichloro-5-methylpyrimidine	[2]
CAS Number	1780-36-5	[1] [2]
Molecular Formula	C ₅ H ₃ Cl ₃ N ₂	[1] [2]
Molecular Weight	197.45 g/mol	[1] [2]
Appearance	Off-white solid	[1]
Melting Point	65-69 °C	[1]
Boiling Point	132-136 °C (at 23-25 Torr)	[1]
SMILES	Cc1c(Cl)nc(Cl)nc1Cl	[1]
InChI	1S/C5H3Cl3N2/c1-2-3(6)9-5(8)10-4(2)7/h1H3	[1]

Synthesis of 2,4,6-Trichloro-5-methylpyrimidine

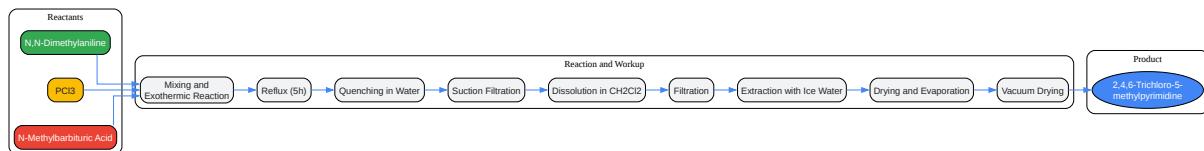
The synthesis of **2,4,6-trichloro-5-methylpyrimidine** can be achieved through the chlorination of a substituted pyrimidine precursor. A common method involves the reaction of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione (also known as N-methylbarbituric acid) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus trichloride (PCl₃) and chlorine.[\[1\]](#)

Experimental Protocol: Synthesis from N-Methylbarbituric Acid

This protocol is based on established methods for the chlorination of pyrimidine derivatives.[\[1\]](#)

Materials:

- 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione (N-methylbarbituric acid)
- Phosphorus trichloride (PCl₃)


- N,N-Dimethylaniline
- Dichloromethane (CH_2Cl_2)
- Ice water
- 2-liter flask with stirring and cooling capabilities
- Reflux condenser
- Suction filtration apparatus
- Rotary evaporator

Procedure:

- To a 2-liter flask, add 450 mL (2.94 mol) of phosphorus trichloride.
- While cooling and stirring, slowly add 49.3 mL (0.39 mol) of N,N-dimethylaniline.
- In portions over 20 minutes, add 142 g (1 mol) of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione. The reaction is exothermic.
- Heat the reaction mixture to reflux and maintain for 5 hours, or until the cessation of gas evolution.
- Carefully and slowly pour the reaction suspension into water, maintaining the temperature between 25°C and 30°C.
- Filter the resulting aqueous suspension by suction.
- Dissolve the collected solid filtrate in 250 mL of dichloromethane.
- Filter the dichloromethane solution until it is clear.
- Extract the solution twice with 250 mL of ice water.
- Dry the organic phase and concentrate it by evaporation to obtain a crystalline residue.

- Dry the residue under vacuum to yield **2,4,6-trichloro-5-methylpyrimidine**.

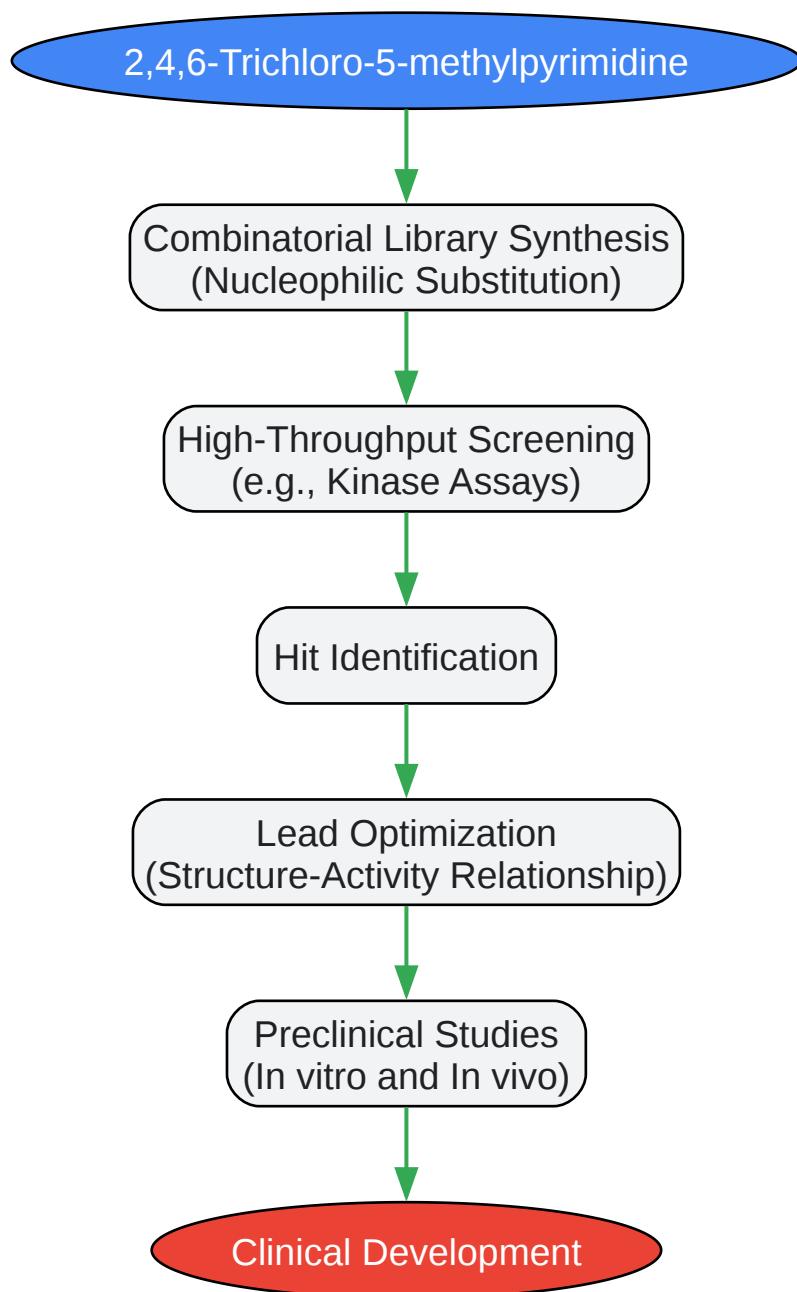
Expected Yield: Approximately 64.2% with a melting point of 67°C - 68°C.[1]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,4,6-trichloro-5-methylpyrimidine**.

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of **2,4,6-trichloro-5-methylpyrimidine**. While a comprehensive public dataset is not readily available, typical spectral characteristics can be inferred from related compounds and general principles of spectroscopy.


Table 2: Predicted and Expected Spectroscopic Data

Technique	Expected Features
¹ H-NMR	A singlet for the methyl protons (CH ₃), expected in the range of 2.0-3.0 ppm.
¹³ C-NMR	Signals for the methyl carbon, and four distinct aromatic carbons of the pyrimidine ring. The carbons attached to chlorine will be significantly downfield.
IR Spectroscopy	Characteristic peaks for C-Cl stretching, C-N stretching, and C=C/C=N ring vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (197.45 g/mol) with a characteristic isotopic pattern due to the three chlorine atoms.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. Halogenated pyrimidines, such as **2,4,6-trichloro-5-methylpyrimidine**, are particularly valuable as they provide multiple sites for synthetic elaboration. The reactivity of the chloro-substituents allows for the creation of libraries of compounds for screening against various biological targets.

While specific biological activities for **2,4,6-trichloro-5-methylpyrimidine** are not extensively documented in public literature, its utility as a synthetic intermediate suggests its role in the development of novel therapeutics. The general workflow for utilizing such a compound in a drug discovery program is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for drug discovery using a versatile chemical scaffold.

Safety and Handling

2,4,6-Trichloro-5-methylpyrimidine is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.^[2] Appropriate personal protective

equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound.^[1] It should be stored in a dark, dry place at room temperature.^[1]

Table 3: GHS Hazard Information

Hazard Statement	Code	Description
H302	Acute toxicity, oral	Harmful if swallowed
H314	Skin corrosion/irritation	Causes severe skin burns and eye damage

Conclusion

2,4,6-Trichloro-5-methylpyrimidine is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide provides essential information on its molecular structure, properties, a detailed synthesis protocol, and its potential applications in drug discovery. The provided data and workflows are intended to serve as a valuable resource for scientists and researchers, enabling further exploration and utilization of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trichloro-5-methylpyrimidine | C5H3Cl3N2 | CID 232789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,4,6-Trichloro-5-methylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154744#molecular-structure-of-2-4-6-trichloro-5-methylpyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com